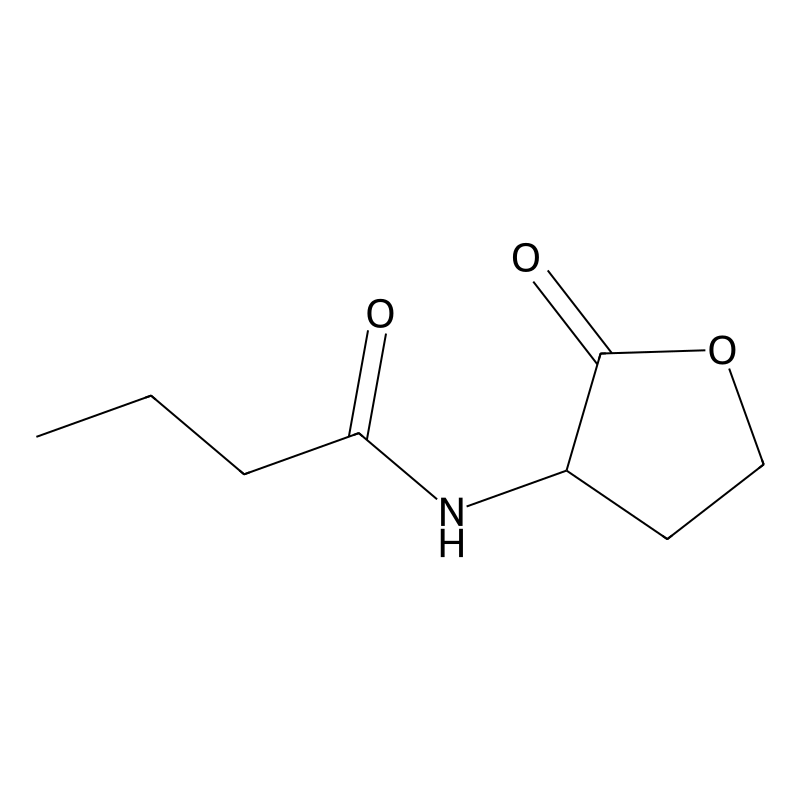

N-Butanoyl-DL-homoserine lactone

Content Navigation

Achieving selective RhlR activation without off-target LasR crosstalk is challenging. N-Butanoyl-DL-homoserine lactone (C4-HSL, CAS 128795-59-1) specifically targets the RhlR/RhlI system in P. aeruginosa.

- Drives Rhl-dependent biofilm maturation with minimal LasR activation.

- High water solubility enables solvent-free aqueous assay setups.

- Validated QS antagonism in C. violaceum for receptor specificity studies.

Supplied with analytical data; ready for immediate global shipment.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

N-Butanoyl-DL-homoserine lactone, also known as C4-HSL, is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules critical to bacterial quorum sensing (QS). As a short-chain AHL, it plays a pivotal role in regulating gene expression for a variety of processes in specific Gram-negative bacteria, including biofilm formation and virulence factor production. Its four-carbon acyl chain length is a primary determinant of its biological specificity, dictating its interaction with cognate LuxR-type transcriptional regulators, such as RhlR in *Pseudomonas aeruginosa*.

Research Fit

References

- [1] Davies, D. G., et al. The involvement of cell-to-cell signals in the development of a bacterial biofilm. Science 280.5361 (1998): 295-298.

- [2] Fuqua, C., & Greenberg, E. P. Listening in on bacteria: acyl-homoserine lactone signalling. Nature reviews Molecular cell biology, 3(9), (2002): 685-695.

- [3] Pearson, J. P., et al. Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences, 91(1), (1994): 197-201.

- [4] Gambello, M. J., & Iglewski, B. H. Cloning and characterization of the Pseudomonas aeruginosa lasR gene, a transcriptional activator of elastase expression. Journal of bacteriology, 173(9), (1991): 3000-3009.

Substituting N-Butanoyl-DL-homoserine lactone (C4-HSL) with other AHLs, such as N-Hexanoyl-L-homoserine lactone (C6-HSL) or N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is inadvisable for targeted research due to the high specificity of bacterial quorum sensing receptors. The length and modification of the acyl side chain are critical determinants for binding to and activating specific LuxR-type receptors. Using a longer-chain or modified AHL in a system that endogenously uses C4-HSL, like the RhlR/RhlI system in *P. aeruginosa*, can lead to significantly reduced or no activation of target genes. In some biological systems, using short-chain AHLs like C4-HSL can even inhibit processes that are induced by long-chain AHLs, demonstrating that these molecules are not interchangeable and can have opposing effects.

Substitution Risk

References

- [1] Morohoshi, T., et al. N-acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472. FEMS microbiology letters, 279(1), (2008): 124-130.

- [2] Geske, G. D., et al. Structure–function analyses of the N-butanoyl l-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. ACS chemical biology, 13(10), (2018): 2841-2849.

- [3] Davies, D. G., et al. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin. The Journal of antimicrobial chemotherapy, 52(2), (2003): 284-290.

- [4] Welsh, M. A., & Blackwell, H. E. Structure–function analyses of the N-butanoyl l-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. ACS Chemical Biology, 13(10), (2018): 2841-2849.

Biofilm Formation Dependence

In studies of *Pseudomonas aeruginosa* biofilm formation, the specific role of C4-HSL is distinct and non-redundant. A *rhlI* mutant, deficient in C4-HSL production, produced 70% less biofilm compared to the wild-type strain. In contrast, a *lasI* mutant, deficient in the long-chain signal 3-oxo-C12-HSL, produced biofilm amounts similar to the wild-type. Crucially, biofilm formation in the C4-HSL deficient mutant could be restored by the addition of exogenous C4-HSL, demonstrating its direct and essential role.

| Evidence Dimension | Biofilm formation (% of wild-type) |

| Target Compound Data | Addition of C4-HSL restores biofilm formation in a C4-HSL deficient mutant. |

| Comparator Or Baseline | rhlI mutant (C4-HSL deficient): 30% of wild-type biofilm. lasI mutant (3-oxo-C12-HSL deficient): ~100% of wild-type biofilm. |

| Quantified Difference | A 70% reduction in biofilm is specifically linked to the absence of C4-HSL, not 3-oxo-C12-HSL. |

| Conditions | Static biofilm model using isogenic mutants of *P. aeruginosa* strain PT5, quantified by Crystal Violet staining. |

For researchers studying biofilm development or screening anti-biofilm agents, this evidence confirms that C4-HSL is an essential and specific signaling molecule, not just an interchangeable component of the QS system.

Violacein Production Inhibition

In the AHL-deficient mutant of *Chromobacterium violaceum* (strain VIR07), different classes of AHLs produce opposing effects on the production of the pigment violacein. While long-chain AHLs (C10–C16) induced violacein production, the addition of short-chain AHLs, including C4-HSL and C6-HSL (C4-C8), actively inhibited its production. This demonstrates a clear functional divergence based on acyl chain length within the same biological system.

| Evidence Dimension | Violacein Production Response |

| Target Compound Data | Inhibits production |

| Comparator Or Baseline | Long-chain AHLs (C10-C16): Induces production |

| Quantified Difference | Qualitatively opposite biological outcomes (Inhibition vs. Induction). |

| Conditions | Assay using *C. violaceum* AHL-deficient mutant strain VIR07. |

This makes C4-HSL a specific tool for studying antagonistic or competitive interactions in QS circuits, rather than just being a generic activator, a critical distinction for screening and mechanism-of-action studies.

Aqueous Solubility Advantage

As a short-chain AHL, N-Butanoyl-homoserine lactone possesses greater hydrophilicity compared to long-chain analogs like C12 or C18-HSLs. This property allows for direct dissolution in aqueous buffers such as PBS (pH 7.2) to a concentration of approximately 10 mg/mL. While organic solvents like DMSO can be used, the ability to prepare organic solvent-free aqueous stock solutions is a significant handling advantage for many biological assays where solvents could be confounding. It is recommended to avoid primary alcohols like ethanol as solvents, as they have been shown to open the lactone ring.

| Evidence Dimension | Aqueous Solubility (PBS, pH 7.2) |

| Target Compound Data | ~10 mg/mL |

| Comparator Or Baseline | Longer-chain AHLs (e.g., C12, C14, C18) are significantly more hydrophobic and require organic solvents for stock solutions. |

| Quantified Difference | Qualitative and quantitative difference in solvent requirements for biological experiments. |

| Conditions | Standard laboratory buffers (PBS, pH 7.2). |

For applications requiring direct addition to aqueous media or sensitive cell cultures, the superior water solubility of C4-HSL simplifies experimental setup and eliminates potential artifacts from organic solvents, streamlining workflows.

Rhl System Activation

Ideal for specifically activating the RhlR/RhlI pathway in *Pseudomonas aeruginosa* and other bacteria that utilize C4-HSL. The evidence showing its critical and non-redundant role in biofilm maturation makes it the correct choice for studying Rhl-dependent gene expression without strongly activating parallel systems like LasR.

Competitive QS Inhibition

This compound is well-suited for investigating QS antagonism. As demonstrated in *C. violaceum*, C4-HSL can inhibit biological effects that are induced by long-chain AHLs, making it a valuable tool for dissecting the specificity and competitive dynamics of LuxR-type receptors.

Aqueous Bioassay Development

The compound's relatively high water solubility facilitates the creation of standards and controls in aqueous media. This is particularly useful for developing whole-cell biosensors or performing in vitro assays where the presence of organic solvents could interfere with results or cell viability.

Application Fit Matrix

References

- [1] Morohoshi, T., et al. N-acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472. FEMS microbiology letters, 279(1), (2008): 124-130.

- [3] Davies, D. G., et al. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin. The Journal of antimicrobial chemotherapy, 52(2), (2003): 284-290.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Use Classification

Explore Compound Types